2-Amino-5-methylhexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

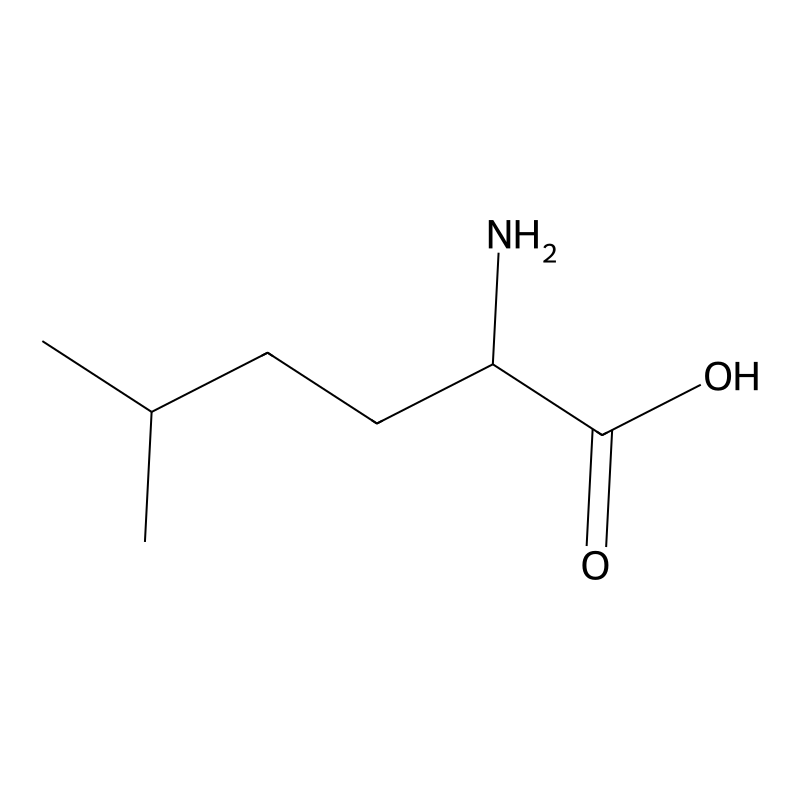

2-Amino-5-methylhexanoic acid, also known as 5-methyl-L-norleucine, is a non-proteinogenic amino acid with the molecular formula and a molar mass of approximately 145.2 g/mol. It appears as a white to off-white solid and has a melting point ranging from 254 to 256 °C. The compound features a branched alkyl side chain, which contributes to its unique properties compared to standard amino acids .

The structure of 2-amino-5-methylhexanoic acid includes an amino group (), a carboxylic acid group (), and a methyl-substituted hexanoic chain. Its stereochemistry can exist in different forms, with the (R) and (S) configurations being notable .

NMDA Receptor Antagonist:

2-Amino-5-methylhexanoic acid, also known as (S)-2-amino-5-methylhexanoic acid, is the active enantiomer of DL-2-amino-5-phosphonopentanoic acid (AP5) and functions as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are a subclass of glutamate receptors, which play a crucial role in various brain functions, including learning, memory, and synaptic plasticity. [] By competitively binding to the NMDA receptor, 2-amino-5-methylhexanoic acid blocks the binding of glutamate, the primary excitatory neurotransmitter in the brain, thereby inhibiting its downstream signaling pathways.

This property makes 2-amino-5-methylhexanoic acid a valuable tool in scientific research, particularly in studies investigating:

- Neurotoxicity: Researchers utilize 2-amino-5-methylhexanoic acid to protect neurons from excitotoxic damage caused by excessive glutamate stimulation, which is implicated in various neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. [, ]

- Learning and Memory: Studies employing 2-amino-5-methylhexanoic acid help elucidate the role of NMDA receptors in learning and memory processes by temporarily blocking their function and observing the resulting behavioral changes. []

- Pain Management: Research suggests that modulating NMDA receptor activity might be beneficial in pain management. 2-amino-5-methylhexanoic acid can be used to explore this potential by investigating its effects on pain perception in animal models. []

Other Potential Applications:

While the primary research application of 2-amino-5-methylhexanoic acid lies in its role as an NMDA receptor antagonist, ongoing research is exploring its potential in other areas, including:

- Anticonvulsant properties: Studies suggest that 2-amino-5-methylhexanoic acid might possess anticonvulsant activity, making it a potential candidate for epilepsy treatment. []

- Neuroprotection in stroke: Research is investigating the potential neuroprotective effects of 2-amino-5-methylhexanoic acid in stroke models. []

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide, potentially leading to the formation of amines.

- Peptide Bond Formation: Reaction with other amino acids to form peptides or proteins.

These reactions are crucial for its role in biochemical pathways and synthetic applications .

This compound has been investigated for its biological activities, particularly as an analog of methionine. It has shown potential in modulating various metabolic pathways and may influence protein synthesis. Studies indicate that it can act as a substrate for specific enzymes involved in amino acid metabolism .

Additionally, its structural similarity to methionine suggests that it may play roles in cellular processes where methionine is typically involved, potentially affecting growth and development in certain organisms .

Several methods exist for synthesizing 2-amino-5-methylhexanoic acid:

- Acetaminomalonate Method: This method involves the use of acetaminomalonate as a precursor, allowing for the construction of the branched chain structure through multi-step reactions .

- Fermentation Processes: Certain strains of bacteria, such as Streptomyces, can produce this amino acid naturally during fermentation, offering a biotechnological route for its synthesis .

- Chemical Synthesis: Traditional organic synthesis techniques can also be employed to create this compound through various coupling reactions involving simpler amino acids or derivatives .

2-Amino-5-methylhexanoic acid finds applications in several fields:

- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds and antibiotics.

- Nutraceuticals: Used in dietary supplements aimed at enhancing athletic performance or muscle recovery due to its role in protein metabolism.

- Research: Employed as a tool compound in studies investigating amino acid metabolism and enzyme activity .

Research on the interactions of 2-amino-5-methylhexanoic acid with various biological systems is ongoing. Its analog nature allows it to compete with methionine for incorporation into proteins, which could alter protein function and metabolism. Studies have also explored its interactions with specific enzymes that metabolize amino acids, revealing insights into its potential regulatory roles within metabolic pathways .

Several compounds share structural similarities with 2-amino-5-methylhexanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methionine | Contains a thioether group | Essential amino acid involved in various metabolic processes |

| 2-Amino-6-methylheptanoic acid | One additional carbon in the side chain | Potentially different biological roles due to structural variation |

| 2-Amino-7-methyloctanoic acid | Longer carbon chain than 2-amino-5-methylhexanoic acid | May exhibit distinct pharmacological properties |

The uniqueness of 2-amino-5-methylhexanoic acid lies in its specific branched structure and its potential roles as both a substrate and an inhibitor within metabolic pathways, distinguishing it from both essential and non-essential amino acids .